4,4-Dimethyl-3-phenylpiperidine hydrochloride
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Overview
Description
4,4-Dimethyl-3-phenylpiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the piperidine ring, along with a hydrochloride salt form. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-phenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction steps. The reaction is catalyzed by an iron complex and proceeds under mild conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine derivatives. The process is typically carried out using a molybdenum disulfide catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-phenylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Piperidinones.
Reduction: Parent amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-3-phenylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of the piperidine class.
4-Phenylpiperidine: A similar compound with a phenyl group attached to the piperidine ring.
4,4-Dimethylpiperidine: A compound with two methyl groups attached to the piperidine ring.
Uniqueness
4,4-Dimethyl-3-phenylpiperidine hydrochloride is unique due to the presence of both phenyl and dimethyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4,4-dimethyl-3-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKPHQKTMBBCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1C2=CC=CC=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-51-9 |
Source
|
Record name | 4,4-dimethyl-3-phenylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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